Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate
Description
Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a structurally complex organic compound featuring a thiophene core substituted with a benzodioxin moiety at position 4 and a carbamoyl amino group derived from 4-butoxy-3-methoxybenzoic acid at position 2.
Properties
Molecular Formula |
C27H29NO7S |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
ethyl 2-[(4-butoxy-3-methoxybenzoyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-3-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO7S/c1-4-6-13-33-20-12-11-17(14-22(20)31-3)25(29)28-26-24(27(30)32-5-2)18(16-36-26)23-15-34-19-9-7-8-10-21(19)35-23/h7-12,14,16,23H,4-6,13,15H2,1-3H3,(H,28,29) |
InChI Key |
VHYPRLZNKGDCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CS2)C3COC4=CC=CC=C4O3)C(=O)OCC)OC |
Origin of Product |
United States |
Biological Activity
Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies surrounding this compound.
1. Chemical Structure and Synthesis
The chemical formula for this compound is . The compound features a thiophene ring, which is known for its diverse biological activities, and a benzodioxin moiety that may contribute to its pharmacological properties.
Synthesis Methodology
The synthesis typically involves multi-step organic reactions including:
- Formation of the thiophene core.
- Introduction of the benzodioxin structure.
- Functionalization with the butoxy and methoxy groups.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing similar structural motifs have been tested against various strains of viruses, including coronaviruses. The antiviral activity is often assessed through in vitro assays measuring IC50 values (the concentration required to inhibit viral replication by 50%).
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E Strain) | Cytotoxicity (HCT-8) | Antiviral Activity (OC-43 Strain) |
|---|---|---|---|---|
| 4a | 670 ± 29 µM | 320 µM | 350 ± 15 µM | 47 ± 2 µM |
| 4c | 274 ± 12 µM | 100 µM | 645 ± 27 µM | 18 ± 1 µM |
| 4d | 299 ± 13 µM | 100 µM | 580 ± 25 µM | 100 ± 4 µM |
This table illustrates the cytotoxicity and antiviral activity of related compounds, highlighting the need for careful evaluation of therapeutic windows.
Antitumor Activity
Other studies have suggested that compounds with similar structures may possess antitumor effects. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study: Antiviral Screening
In a comparative study assessing various heterocyclic compounds for their antiviral activity against human coronaviruses (229E and OC-43), several derivatives demonstrated significant inhibition rates. The study highlighted the potential of modifying existing compounds to enhance their efficacy against viral strains.
Research Findings
Research published in peer-reviewed journals has shown that modifications in the side chains of thiophene derivatives can lead to improved biological activities. For example:
- Anticancer Properties: Compounds with electron-withdrawing groups on the thiophene ring showed enhanced cytotoxicity against cancer cell lines.
Comparison with Similar Compounds
Key Observations :
- Unlike pyridazine-thiophene hybrids , the benzodioxin moiety in the target may confer distinct stereoelectronic properties, influencing binding interactions.
Benzodioxin-Containing Compounds
Benzodioxin derivatives are less common but critical for understanding the target’s uniqueness.
| Compound | Core Structure | Key Substituents | Notable Properties | Unique Aspect vs. Target |
|---|---|---|---|---|
| Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate | Thiophene + benzodioxin | Methoxy, propoxy | Structural similarity | Propoxy vs. butoxy; shorter chain reduces hydrophobicity |
| Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzothiophene + benzodioxin | Sulfonylamino | Enzyme inhibition potential | Sulfonylamino group; benzothiophene core |
Key Observations :
- The target’s benzodioxin-thiophene combination is rare, with most analogs featuring benzothiophene (e.g., ) or simpler aryl groups.
- The butoxy chain in the target may enhance metabolic stability compared to propoxy analogs .
Benzothiophene Derivatives
Benzothiophene-based compounds highlight differences in ring saturation and functionalization.
| Compound | Core Structure | Key Substituents | Notable Properties | Unique Aspect vs. Target |
|---|---|---|---|---|
| Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Tetrahydrobenzothiophene | Methoxyphenyl, carbamothioyl | Antimicrobial activity | Carbamothioyl group; saturated benzothiophene |
| Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Tetrahydrobenzothiophene | Methoxyphenyl, methyl | Comparable to 2-aminothiazoles | Methyl group enhances steric hindrance |
Key Observations :
Other Structural Classes
- Suprofen and articaine : These thiophene-based drugs (NSAID and anesthetic, respectively) lack the benzodioxin and complex acylated amino groups, underscoring the target’s structural novelty.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
